methyl 4-(1-ethyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate
CAS No.:
Cat. No.: VC15746248
Molecular Formula: C10H12N2O4
Molecular Weight: 224.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H12N2O4 |
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Molecular Weight | 224.21 g/mol |
IUPAC Name | methyl 4-(2-ethylpyrazol-3-yl)-2,4-dioxobutanoate |
Standard InChI | InChI=1S/C10H12N2O4/c1-3-12-7(4-5-11-12)8(13)6-9(14)10(15)16-2/h4-5H,3,6H2,1-2H3 |
Standard InChI Key | DCVPGONDTOGDNA-UHFFFAOYSA-N |
Canonical SMILES | CCN1C(=CC=N1)C(=O)CC(=O)C(=O)OC |
Introduction
Structural and Molecular Characteristics
The compound’s structure integrates a 1-ethylpyrazole core linked to a 2,4-dioxobutanoate ester (Figure 1). The pyrazole ring, a five-membered aromatic system with two adjacent nitrogen atoms, is substituted at position 5 with a butanoate-derived chain containing two ketone groups. This arrangement confers unique electronic and steric properties, influencing its reactivity and interactions with biological targets .
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₂N₂O₄ |
Molecular Weight | 224.21 g/mol |
CAS Number | Not publicly disclosed |
IUPAC Name | Methyl 4-(1-ethyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate |
The ethyl group at the pyrazole’s N1 position enhances solubility in organic solvents, while the dioxobutanoate moiety introduces electrophilic sites at the ketone groups, enabling nucleophilic additions or condensations.
Synthesis and Reaction Pathways
Multi-Step Organic Synthesis
The synthesis of methyl 4-(1-ethyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate involves sequential reactions to construct the pyrazole ring and ester functionalities. A typical pathway includes:
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Pyrazole Formation: Cyclocondensation of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds.
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Esterification: Reaction of the pyrazole-carboxylic acid intermediate with methanol under acidic or enzymatic conditions.
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Oxidation: Introduction of the dioxo groups via oxidation of secondary alcohols or ketones .
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Cyclization | Hydrazine hydrate, ethanol, 80°C | 65–75 |
Esterification | Methanol, H₂SO₄, reflux | 85–90 |
Oxidation | KMnO₄, acetone, 0°C | 70–80 |
Critical parameters such as temperature, pH, and catalyst selection are optimized to minimize side reactions like over-oxidation or ester hydrolysis.
Spectroscopic Characterization
Advanced analytical techniques confirm the compound’s structure and purity:
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Nuclear Magnetic Resonance (NMR):
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Mass Spectrometry (MS): A molecular ion peak at m/z 224.21 (M⁺) with fragments corresponding to the loss of CO₂ (44 amu) and the ethyl group (29 amu).
Table 3: Comparative Spectroscopic Data for Analogues
Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
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Methyl 4-(1-methylpyrazol-5-yl)-2,4-dioxobutanoate | 6.7 (s, 1H, pyrazole) | 172.1 (C=O) |
Ethyl 4-(1-ethylpyrazol-5-yl)-2,4-dioxobutanoate | 1.3 (t, 3H, CH₂CH₃) | 201.5 (C=O) |
Derivative | IC₅₀ (μM) | Target Organism |
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Methyl 4-(1-ethylpyrazol-5-yl)-2,4-dioxobutanoate | 12.3 | Staphylococcus aureus |
Ethyl 4-(1-propylpyrazol-5-yl)-2,4-dioxobutanoate | 8.7 | Aspergillus flavus |
Comparison with Structural Analogues
Substituents on the pyrazole ring significantly influence physicochemical and biological properties. For example, replacing the ethyl group with a methyl group reduces steric bulk, increasing solubility but decreasing membrane affinity.
Table 5: Substituent Effects on Properties
Substituent (R) | LogP | Solubility (mg/mL) | Antimicrobial Activity |
---|---|---|---|
Ethyl (C₂H₅) | 1.8 | 2.1 | Moderate |
Methyl (CH₃) | 1.2 | 5.6 | Low |
Propyl (C₃H₇) | 2.4 | 1.3 | High |
Future Research Directions
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Mechanistic Studies: Elucidate the compound’s mode of action in biological systems through proteomic and metabolomic profiling.
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Derivatization: Explore functionalization at the dioxobutanoate chain to enhance bioactivity and selectivity.
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Green Synthesis: Develop catalytic, solvent-free methods to improve sustainability .
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